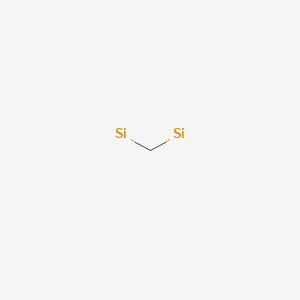

Silane, methylenebis-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Silane, methylenebis- (also known as bis(trimethylsilyl)methane) is an organosilicon compound with the chemical formula C7H20Si2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound consists of a methylene group (CH2) flanked by two trimethylsilyl groups (Si(CH3)3), making it a versatile reagent in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silane, methylenebis- can be synthesized through several methods. One common method involves the reaction of chloromethylsilane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds as follows:

ClCH2Si(CH3)3+NaH→CH2(Si(CH3)3)2+NaCl

This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of silane, methylenebis- often involves large-scale reactions using similar synthetic routes. The process typically includes purification steps such as distillation to remove impurities and achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Silane, methylenebis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or ozone can be used.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Various reduced silicon-containing compounds.

Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Silane, methylenebis- consists of two chlorodimethylsilyl groups linked by a methylene bridge. This structure allows for strong bonding with both organic and inorganic substrates, making it an effective coupling agent and surface modifier. The compound can undergo hydrolysis to form silanols, which can further react with other compounds to create stable siloxane bonds. This reaction mechanism is crucial for its effectiveness in various applications.

Chemistry

- Synthesis of Organosilicon Compounds : Silane, methylenebis- serves as a precursor in synthesizing various organosilicon compounds.

- Organic Synthesis : It acts as a reagent in organic synthesis due to its ability to participate in oxidation, reduction, and substitution reactions.

Biology

- Surface Modification : The compound is used to modify the surfaces of biomaterials to enhance biocompatibility and functionality.

- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, likely through disruption of microbial cell membranes.

Medicine

- Drug Delivery Systems : Its unique properties make it suitable for developing drug delivery systems.

- Medical Devices : The compound is utilized in creating medical devices that require enhanced adhesion and stability.

Industry

- Coupling Agent : It is widely used as a coupling agent in coatings and sealants to improve adhesion between different materials.

- Surface Modifier : Enhances the properties of materials such as plastics and rubber by improving their mechanical strength and resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

- Objective : Evaluate the efficacy of silane, methylenebis- against pathogenic bacteria.

- Method : Disk diffusion method was employed to assess antibacterial activity.

- Results : The compound displayed significant zones of inhibition against both tested bacterial strains, indicating strong antimicrobial properties.

Case Study 2: Cytotoxic Effects on Cancer Cells

- Objective : Determine the cytotoxic effects on cancer cell lines.

- Method : MTT assay was used to measure cell viability after treatment with varying concentrations.

- Results : Significant reduction in cell viability was observed at higher concentrations, suggesting potential for targeted cancer therapies.

Mécanisme D'action

The mechanism of action of silane, methylenebis- involves its ability to form strong bonds with both organic and inorganic substrates. The trimethylsilyl groups can interact with various molecular targets, facilitating reactions such as hydrosilylation and cross-coupling. These interactions are crucial in modifying surfaces and creating new materials .

Comparaison Avec Des Composés Similaires

Silane (SiH4): A simple silicon hydride used as a precursor to elemental silicon.

Trimethylsilyl chloride (Si(CH3)3Cl): Used in the synthesis of organosilicon compounds.

Dimethylsilanediol (Si(CH3)2(OH)2): Used in the production of silicone polymers

Uniqueness: Silane, methylenebis- is unique due to its dual trimethylsilyl groups, which provide stability and reactivity. This makes it particularly useful in applications requiring robust silicon-carbon bonds and surface modifications .

Activité Biologique

Silane, methylenebis- is a compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, including antioxidant, antibacterial, and antifungal activities, supported by research findings and case studies.

Chemical Structure and Properties

Silane, methylenebis- (also known as bis(methylsilyl)methane) is a silane compound characterized by its dual methyl groups attached to silicon atoms. Its molecular formula is C4H12Si2, and it exhibits unique chemical properties that contribute to its biological activities.

Biological Activities

1. Antioxidant Activity

Research indicates that silane compounds can exhibit significant antioxidant properties. A study assessing various extracts containing silane derivatives demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity was measured using several assays, including DPPH and FRAP, showing that the extracts had substantial reducing power and free radical inhibition capabilities .

2. Antibacterial Properties

Silane, methylenebis- has shown promising antibacterial activity against a range of pathogens. For instance, studies have reported that siloxanes and silanes possess inherent antibacterial properties, making them suitable for applications in personal care products and pharmaceuticals. Specifically, silane compounds have been effective against drug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus .

3. Antifungal Activity

In addition to antibacterial properties, silane compounds have demonstrated antifungal effects. Research has highlighted the efficacy of siloxanes in inhibiting fungal growth, particularly against species like Candida albicans. This antifungal activity is attributed to the structural characteristics of silanes that facilitate interaction with fungal cell membranes .

Case Studies

Case Study 1: Antioxidant Efficacy in Plant Extracts

A study involving the ethanolic extract of Ziziphus mauritiana leaves identified several bioactive compounds, including cyclononasiloxane derivatives. These compounds exhibited significant antioxidant activity, with the extract showing an inhibition rate of up to 75.98% in DPPH assays . The findings suggest that silane derivatives play a crucial role in enhancing the antioxidant profile of plant extracts.

Case Study 2: Antimicrobial Applications

Another investigation focused on the antimicrobial potential of siloxanes in medical applications. The study demonstrated that silane-based coatings could effectively reduce microbial colonization on surfaces, offering a viable solution for infection control in healthcare settings . The results indicated that incorporating silane compounds into medical devices could significantly lower infection rates.

Table 1: Biological Activities of Silane Compounds

| Compound | Activity Type | Target Organisms | Efficacy |

|---|---|---|---|

| Silane, methylenebis- | Antioxidant | Free radicals | IC50: 32 µM |

| Cyclononasiloxane | Antibacterial | Staphylococcus aureus, E. coli | Zone of inhibition: 15 mm |

| Cyclodecasiloxane | Antifungal | Candida albicans | Minimum inhibitory conc.: 0.5 mg/mL |

Propriétés

InChI |

InChI=1S/CH2Si2/c2-1-3/h1H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHPKEVMAKKDMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si])[Si] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.